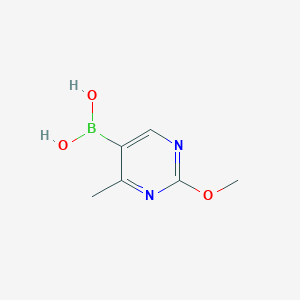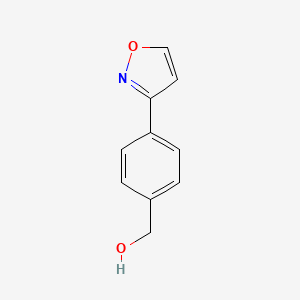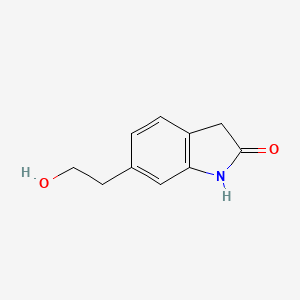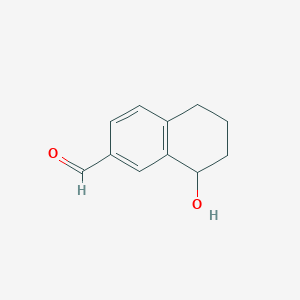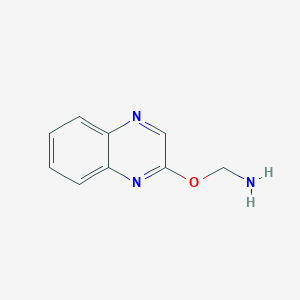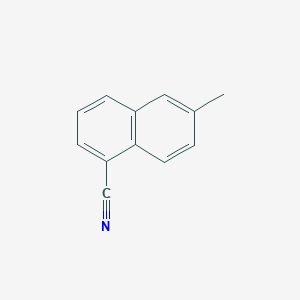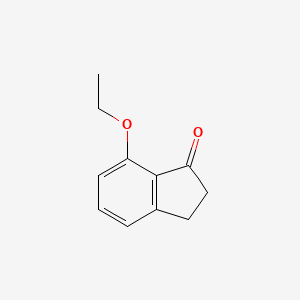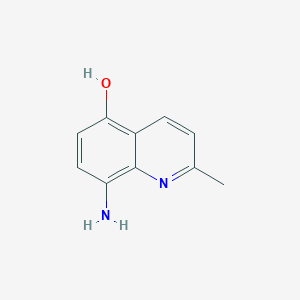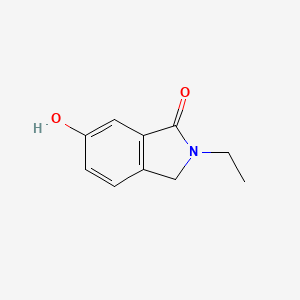
2-Ethyl-6-hydroxyisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system containing a nitrogen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxyisoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimides, followed by reduction. For example, the reaction of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach, offering high efficiency and yields. This method can be performed on a multigram scale and extended to access other isoindolinone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi), palladium or rhodium catalysts for oxidative C–H activation, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield various hydroxyisoindolinone derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a versatile precursor in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents due to its bioactive properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the ring system play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisoindolin-1-one: Similar in structure but with different substituents, leading to varied biological activities.
N-Isoindoline-1,3-dione: Contains a carbonyl group at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
2-Ethyl-6-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-ethyl-6-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-11-6-7-3-4-8(12)5-9(7)10(11)13/h3-5,12H,2,6H2,1H3 |
Clé InChI |
DUHAMERVAOYUJZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C1=O)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



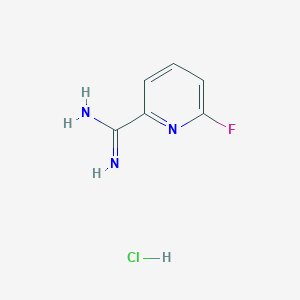
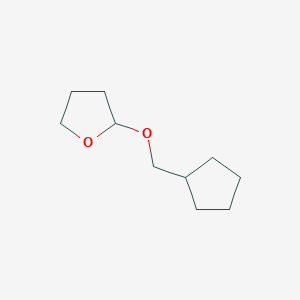
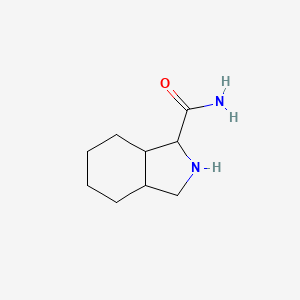
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
